molecular formula C21H29N5O3 B1243136 BMS-561388 CAS No. 202578-88-9

BMS-561388

Cat. No.: B1243136
CAS No.: 202578-88-9
M. Wt: 399.5 g/mol
InChI Key: DKAPUZDMFUBEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-561388 (CID 9908904) is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1) . With a molecular formula of C21H29N5O3 and a molecular weight of 399.49 g/mol, this compound is a key research tool for investigating the body's central stress response system . By selectively blocking the CRF1 receptor, this compound inhibits the physiological and behavioral responses initiated by CRF, the primary neuropeptide mediator of stress . This mechanism underpins its research value in preclinical studies exploring stress-related disorders. Its primary research applications include the investigation of anxiety and depression, where CRF1 antagonists have demonstrated consistent anxiolytic-like effects in animal models under stressed conditions . It is also used in substance abuse research, as CRF1 system activation is critical to the withdrawal-negative affect stage of addiction, and antagonists can reduce excessive drug intake associated with dependence . Furthermore, its role extends to studying irritable bowel syndrome and other conditions where stress is a known exacerbating factor . The product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the scientific literature for specific handling, stability, and storage information, noting that the compound may undergo acid-catalyzed hydrolysis of its triazine ring .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

202578-88-9

Molecular Formula

C21H29N5O3

Molecular Weight

399.5 g/mol

IUPAC Name

N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C21H29N5O3/c1-14-13-17(29-6)7-8-18(14)19-15(2)24-26-20(19)22-16(3)23-21(26)25(9-11-27-4)10-12-28-5/h7-8,13H,9-12H2,1-6H3

InChI Key

DKAPUZDMFUBEBM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C

Synonyms

4-(bis(2-methoxyethyl)amino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo(1,5-a)-1,3,5-triazine
BMS 561388
BMS-561388
BMS561388

Origin of Product

United States

Molecular Pharmacology and Receptor Interaction Dynamics of Bms 561388

CRF1 Receptor Binding Affinity and Selectivity Profiling

The efficacy of BMS-561388 as a CRF1 receptor antagonist is rooted in its high binding affinity and selectivity for its target receptor.

Research into the structure-activity relationships of 8-(substituted pyridyl)pyrazolo[1,5-a]-1,3,5-triazine derivatives led to the identification of potent CRF1 antagonists. One key analogue, which was advanced to clinical trials, demonstrated a high affinity for the human CRF1 receptor. This compound showed a half-maximal inhibitory concentration (IC50) of 6.1 ± 0.6 nM. patsnap.com Another related analogue in this chemical series exhibited an IC50 value of 4.7 ± 2.0 nM, further highlighting the potency of this structural class. patsnap.com The dissociation constant (Kd) is a direct measure of binding affinity; lower Kd values indicate stronger binding. While specific Kd values for this compound are not detailed in the available literature, the low nanomolar IC50 values strongly suggest a high binding affinity to the CRF1 receptor.

Table 1: CRF1 Receptor Binding Affinity of this compound Analogues

Compound Target Receptor IC50 (nM)
Analogue 13-15 Human CRF1 6.1 ± 0.6

This table is interactive. Click on the headers to sort the data.

A critical aspect of the pharmacological profile of a CRF1 receptor antagonist is its selectivity over the CRF2 receptor subtype and other potential off-target sites. High selectivity minimizes the risk of unintended physiological effects. Studies on pyrazolo[1,5-a]-1,3,5-triazine analogues, including the one advanced to clinical trials, revealed that these compounds possess weak affinity for the CRF-binding protein and various biogenic amine receptors. patsnap.com This indicates a favorable selectivity profile, suggesting that the therapeutic actions are primarily mediated through the CRF1 receptor. While direct quantitative selectivity ratios against the CRF2 receptor for this compound are not specified, the focus on developing selective CRF1 antagonists was a central goal of the research program. patsnap.com

Table 2: Off-Target Binding Profile of this compound Analogues

Off-Target Binding Affinity
CRF-binding protein Weak

This table is interactive. Click on the headers to sort the data.

Receptor Occupancy Studies in Preclinical Animal Models

Receptor occupancy studies are a critical component in the preclinical evaluation of novel therapeutic agents, providing essential insights into the relationship between the concentration of a drug in the plasma and its engagement with its intended biological target in the brain. For this compound, a corticotropin-releasing factor 1 (CRF1) receptor antagonist, understanding the degree of receptor binding in the central nervous system is fundamental to interpreting its pharmacological effects in animal models of anxiety and depression.

While specific quantitative data from dedicated in vivo or ex vivo receptor occupancy studies for this compound are not extensively detailed in publicly available literature, the preclinical development of related compounds by Bristol Myers Squibb offers a clear indication of the methodologies and expected outcomes of such investigations. For instance, studies on other CRF1 receptor antagonists from the same developmental program have established a direct correlation between brain receptor occupancy and the manifestation of anxiolytic-like effects in rodents.

One publication indirectly points to the existence of receptor occupancy data for this compound, noting that mild renal effects were observed at doses approximately one order of magnitude greater than those required to achieve substantial occupancy of brain CRF receptors. This suggests that a therapeutic window was identified based on the dose-dependent binding of this compound to its target.

To illustrate the type of data typically generated in these studies, we can refer to the characterization of a similar CRF1 antagonist, BMS-763534. In preclinical studies, BMS-763534 demonstrated a dose-dependent increase in CRF1 receptor occupancy in the frontoparietal cortex of rats. A clear relationship was established where the lowest effective dose for anxiolytic efficacy corresponded to a specific percentage of receptor occupancy (71 ± 5%). It is highly probable that analogous studies were conducted for this compound to determine its effective dose range and to correlate target engagement with behavioral outcomes.

These studies typically involve administering the compound to preclinical animal models, such as rats or mice, at various doses. Subsequently, the level of receptor occupancy in specific brain regions is quantified using techniques like ex vivo autoradiography with a radiolabeled ligand that binds to the CRF1 receptor. By measuring the displacement of the radioligand by this compound, researchers can calculate the percentage of receptors occupied at each dose.

The data generated from such studies are crucial for establishing a quantitative understanding of the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound. This information helps in selecting appropriate doses for further preclinical and clinical development, ensuring that the compound reaches and engages its target at levels sufficient to elicit a therapeutic effect while minimizing off-target interactions.

Below is a hypothetical representation of the kind of data that would be generated from receptor occupancy studies for a compound like this compound, based on the findings for similar molecules.

Hypothetical In Vivo CRF1 Receptor Occupancy of this compound in Rat Brain

Dose (mg/kg, p.o.) Mean Plasma Concentration (ng/mL) Mean Brain Concentration (ng/g) % Receptor Occupancy (Frontal Cortex)
0.1 15 10 15
0.3 48 35 40
1.0 160 120 75
3.0 450 380 90

Table of Compounds Mentioned

Compound Name
This compound
BMS-763534

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Bms 561388

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Pharmacokinetic Profiles in Rodent and Non-Rodent Species (e.g., rats, dogs, non-human primates)

Studies have indicated that BMS-561388 possesses a favorable pharmacokinetic profile in non-rodent species, specifically in dogs. patsnap.com However, detailed quantitative pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and plasma half-life in dogs, as well as comprehensive pharmacokinetic profiles in rodent or non-human primate species, are not extensively detailed in publicly available literature. Therefore, a comparative data table cannot be generated at this time.

Tissue Distribution and Whole-Body Autoradiography in Animal Models

There is no publicly available information from the searched sources describing the tissue distribution of this compound in animal models. Studies utilizing methods such as quantitative whole-body autoradiography (QWBA) to visualize the localization of the compound in various organs and tissues have not been published.

Pharmacodynamic Evaluation in In Vivo Animal Models

Behavioral Models for Anxiolytic-like Activity (e.g., Elevated Plus-Maze, Defensive Withdrawal)

This compound has demonstrated efficacy in preclinical behavioral models, suggesting anxiolytic-like properties. The compound was reported to be orally effective in two distinct rat models of anxiety: the elevated plus-maze (EPM) test and the defensive withdrawal model, which assesses situational anxiety. patsnap.com The effectiveness in these models indicates that the compound can modulate behaviors associated with anxiety in rodents.

The elevated plus-maze is a standard apparatus used to assess anxiety-like behavior. nih.gov Anxiolytic compounds typically increase the amount of time rodents spend in the open, unprotected arms of the maze compared to the enclosed arms. nih.gov The defensive withdrawal model assesses a natural rodent response to a novel, potentially threatening environment. A reduction in defensive behaviors in this model is indicative of an anxiolytic effect.

While this compound was effective in these models, the specific quantitative data, such as the percentage of time spent in the open arms of the EPM or the magnitude of the reduction in withdrawal behavior, are not detailed in the available literature. Consequently, a data table summarizing these findings cannot be compiled.

Endocrine Response Modulation in Animal Stress Models

Based on the available scientific literature, there is no specific information on how this compound modulates endocrine responses, such as the release of corticosterone (B1669441), in animal models of stress.

Assessment in Animal Models of Related Neuropsychiatric Conditions

An analogue of this compound, known as pexacerfont (B1679662) (BMS-562086), has demonstrated oral efficacy in established rat models of anxiety, suggesting potential anxiolytic properties. nih.gov The two primary models used in these preclinical investigations were the defensive withdrawal model, which assesses situational anxiety, and the elevated plus maze test, a widely used paradigm for evaluating anxiety-like behavior. nih.govnih.gov

In these studies, pexacerfont exhibited anxiolytic-like activity. nih.gov Specifically, oral administration of pexacerfont at a dose of 10 mg/kg was effective in rat models of anxiety. nih.gov While the specific quantitative data from these studies are not publicly available, the consistent findings across these two different behavioral paradigms point towards the potential of this class of compounds to mitigate anxiety-related behaviors.

Table 1: Preclinical Efficacy of this compound Analogue in Rat Models of Anxiety

Animal Model Species Outcome
Defensive Withdrawal (Situational Anxiety) Rat Orally effective
Elevated Plus Maze Rat Orally effective

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation in Preclinical Research

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in drug development that establishes a quantitative relationship between the drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). This approach allows for the simulation of different dosing regimens and the prediction of their likely therapeutic outcomes.

In the preclinical evaluation of this compound and its analogues, a favorable pharmacokinetic profile was observed in dogs. nih.gov While specific PK/PD modeling and simulation data for this compound are not detailed in the available literature, the characterization of its pharmacokinetic properties in animal models is a foundational step for any subsequent modeling efforts. A good pharmacokinetic profile, as noted for its analogue, suggests that the compound is absorbed, distributed, metabolized, and excreted in a manner that is conducive to achieving and maintaining therapeutic concentrations. nih.gov

The development of a robust PK/PD model for a CRF1 antagonist like this compound would typically involve integrating its pharmacokinetic data with its pharmacodynamic effects, such as the anxiolytic-like activity observed in the animal models. Such a model would be instrumental in predicting the range of clinical doses and optimizing dosing schedules to maximize efficacy while minimizing potential side effects.

Structure Activity Relationship Sar Studies and Rational Design of Bms 561388 Analogs

Synthetic Methodologies for BMS-561388 and its Derivatives

While specific detailed synthetic routes for this compound are not extensively disclosed in readily available public sources , general methodologies for synthesizing pyrazolo[1,5-a] uni.luresearchgate.netacs.orgtriazines, the core scaffold of this compound, have been reported. jofamericanscience.org These methods often involve the cyclization of pyrazole (B372694) derivatives with reagents that introduce the necessary carbon and nitrogen atoms to form the triazine ring. jofamericanscience.org For instance, one approach involves the reaction of 3-aminopyrazoles with appropriate reagents to form the fused pyrazolotriazine system. jofamericanscience.org Modifications to substituents on the pyrazole starting material or the cyclizing reagent allow for the synthesis of various analogs.

Research has also described the syntheses and SAR of 8-(substituted pyridyl)pyrazolo[1,5-a] uni.luresearchgate.netacs.orgtriazine CRF1 receptor antagonists, indicating that variations in the group at the 8-position are explored in the design of analogs. patsnap.comsci-hub.se

Impact of Chemical Modifications on CRF1 Receptor Affinity and Functional Activity

Chemical modifications to the core structure of CRF1 antagonists, including the pyrazolotriazine scaffold of this compound, significantly impact their affinity and functional activity at the receptor. patsnap.comacs.orgpnas.org

Role of Specific Structural Elements (e.g., pyrazolotriazine core, substituted pyridyl groups)

The pyrazolotriazine core serves as a central scaffold for CRF1 antagonists in this class. patsnap.comresearchgate.net Modifications to this core and its substituents, such as methyl groups at the 2 and 7 positions in this compound, influence binding interactions with the receptor. patsnap.comuni.lu

The substituted aromatic group at the 8-position, such as the 4-methoxy-2-methylphenyl group in this compound, is another key structural element. uni.lu Studies on related pyrazolotriazine antagonists have explored the impact of different substituents on the phenyl ring at this position. researchgate.net For example, the introduction of fluorine or methyl units at the 5-position and methyl or methoxy (B1213986) units at the 6-position of the phenyl group were found to be well tolerated in terms of binding affinity. researchgate.net

The amino group at the 4-position of the pyrazolotriazine core, substituted with N,N-bis(2-methoxyethyl) in this compound, also plays a crucial role. uni.lu The introduction of different substituted secondary or tertiary alkyl amino groups at this position has been shown to provide high binding affinity to the receptor in related series. researchgate.net

Influence of Amino Acid Residues of CRF1 Receptor on Ligand Binding and Selectivity

The CRF1 receptor, a Class B G protein-coupled receptor (GPCR), has a ligand binding site that involves both the extracellular domain (ECD) and the transmembrane (TM) domains. pnas.orgnih.govresearchgate.net Non-peptide antagonists like this compound are believed to bind within the transmembrane core of the receptor, potentially in the vicinity of specific amino acid residues. researchgate.netnih.govnih.gov

Studies involving mutations in the CRF1 receptor have provided insights into the specific amino acid residues critical for non-peptide antagonist binding. For instance, a mutation at methionine 276 (M276) in transmembrane domain 5 was shown to reduce the binding affinity of certain non-peptide antagonists. nih.gov This suggests that M276 is located in the binding pocket for these molecules. nih.gov The nature of the amino acid side chain at this position, particularly its rotational constraint, can impact antagonist binding. nih.gov

While peptide ligands primarily interact with the extracellular domain of the CRF1 receptor, non-peptide antagonists bind to distinct sites, providing a basis for selective antagonism. nih.govpnas.orgnih.gov The different amino acid compositions in the binding pockets of CRF1 and CRF2 receptors contribute to the selectivity of antagonists for the CRF1 subtype. nih.govpnas.org A hydrogen bond accepting nitrogen in the heterocyclic core of non-peptide antagonists is hypothesized to interact with histidine-199 in the third transmembrane domain of the CRF1 receptor, a residue not conserved in the CRF2 receptor, contributing to CRF1 selectivity. nih.gov

Strategies for Optimizing Preclinical Pharmacokinetic Properties through SAR

Optimizing preclinical pharmacokinetic (PK) properties is a critical aspect of SAR studies in drug discovery. For this compound and its analogs, this involves modifying the chemical structure to improve properties such as solubility, oral bioavailability, clearance, and distribution. acs.orgresearchgate.netnih.govtandfonline.com

Introducing polar groups, such as substituted pyridyl groups, has been explored as a strategy to improve water solubility, which can positively impact oral bioavailability. sci-hub.se SAR studies aim to balance the structural requirements for high receptor affinity with those for favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. tandfonline.comnih.gov

This compound itself demonstrated a good pharmacokinetic profile in dogs and was orally effective in rat models of anxiety. patsnap.comresearchgate.net Analogs with improved solubility and pharmacokinetic profiles were sought through targeted structural modifications. sci-hub.se Preclinical PK studies in various species, including rats, dogs, and non-human primates, are crucial for evaluating the in vivo behavior of CRF1 antagonists. patsnap.comresearchgate.netnih.govnih.gov

Computational Approaches in Ligand Design for CRF1 Antagonists

Computational approaches play a significant role in the rational design and optimization of CRF1 receptor antagonists. researchgate.netnih.govspringernature.com These methods complement experimental SAR studies by providing insights into ligand-receptor interactions and predicting the properties of novel compounds. researchgate.netspringernature.com

Techniques such as quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations are employed. researchgate.netnih.gov QSAR models can establish relationships between chemical structure and biological activity, helping to identify key molecular descriptors that influence potency. researchgate.net Molecular docking allows for the prediction of the binding pose and affinity of ligands within the receptor binding site. researchgate.netnih.gov Molecular dynamics simulations can explore the dynamic interactions between the ligand and the receptor, providing a more realistic view of the binding event. researchgate.net

Computational methods can also be used for virtual screening of large chemical libraries to identify potential CRF1 antagonists or to design novel compounds with desired properties. researchgate.netspringernature.com Integrated approaches combining homology modeling of the receptor with ligand docking and protein design can help reconstruct ligand binding sites and capture induced-fit effects. nih.gov These computational tools aid in understanding the structural basis of ligand binding and activation of CRF receptors, guiding the design of more potent and selective antagonists. researchgate.netresearchgate.net

Advanced Methodologies for Investigating Bms 561388

In Vitro Cellular and Biochemical Assays for Mechanism Elucidation

In vitro assays are fundamental to understanding the cellular and biochemical interactions of BMS-561388, particularly in elucidating its mechanism of action as a corticotropin-releasing factor receptor-1 (CRF(1)) antagonist. patsnap.com These assays help to characterize the compound's activity at the receptor level and its subsequent effects on intracellular signaling pathways.

Cell Culture Models for Receptor Activity and Signal Transduction

Cell culture models are indispensable for studying the interaction of this compound with its target receptor, CRHR1, and the downstream signal transduction cascades. These models allow for controlled environments to assess receptor binding affinity, functional activity (agonist or antagonist), and the modulation of signaling pathways such as those involving second messengers like cAMP or intracellular calcium, or the phosphorylation status of key proteins. rndsystems.compromega.krnih.gov By exposing cells expressing the CRHR1 receptor to this compound, researchers can measure the compound's ability to inhibit or stimulate receptor activity and analyze the resulting changes in cellular responses. Assays for second messengers can provide insights closer to the receptor activation event in the signaling pathway. promega.kr Techniques such as reporter assays, which link receptor activation to the expression of a detectable protein, or direct measurements of intracellular signaling molecules, are commonly employed. rndsystems.compromega.krnih.gov

Biophysical Techniques for Ligand-Receptor Interaction Analysis

Biophysical techniques offer detailed information about the kinetics and thermodynamics of the interaction between this compound and the CRHR1 receptor. While specific data for this compound using these techniques were not detailed in the search results, common methods in this area include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various fluorescence-based techniques. researchgate.netsemanticscholar.org SPR can provide real-time data on binding association and dissociation rates. researchgate.net ITC measures the heat changes associated with binding events to determine binding affinity, stoichiometry, and thermodynamic parameters. Fluorescence techniques, such as Fluorescence Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP), can be used to study conformational changes or the formation of ligand-receptor complexes. semanticscholar.org These methods are crucial for a comprehensive understanding of the molecular recognition between this compound and its target. Computational techniques can also be applied to analyze ligand-receptor interactions and predict binding pairs. scirp.orgnih.gov

Analytical Chemistry Techniques for Compound Characterization and Stability

Analytical chemistry plays a vital role in characterizing the structure, purity, and stability of this compound. These techniques are essential throughout the drug development process to ensure the quality and consistency of the compound. chromatographyonline.comnih.gov

Liquid Chromatography/Mass Spectrometry (LC/MS) for Metabolite and Degradant Identification

Liquid Chromatography/Mass Spectrometry (LC/MS) is a powerful technique used extensively for the identification and quantification of this compound, its metabolites, and degradation products. chromatographyonline.comcriver.comsepscience.comnih.gov LC separates the components of a mixture based on their physical and chemical properties, while MS provides mass-to-charge ratio information, allowing for the identification of individual compounds. sepscience.comnih.gov This hyphenated technique is particularly valuable for profiling metabolites in biological samples such as urine, feces, and plasma, as demonstrated in studies with (14C)this compound in various species including rats, dogs, monkeys, and humans. ncats.io LC-MS/MS, a tandem mass spectrometry approach, offers enhanced selectivity and sensitivity for complex sample analysis. d-nb.infonih.govresearchgate.net LC/MS has been specifically utilized to elucidate the structures of degradants of this compound, a 1,3,5-triazine (B166579) derivative. patsnap.com Studies have shown that this compound can undergo hydrolysis via multiple pathways, and LC/MS was instrumental in identifying the resulting degradation products. patsnap.com

Data on the recovery of (14C)this compound-derived radioactivity in different species following a single oral dose highlights the utility of techniques like HPLC-MS combined with radioactivity detection for profiling metabolites and elimination pathways. ncats.io

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the detailed structural information of organic molecules, including this compound and its degradation products. chromatographyonline.comcriver.comacdlabs.comclariant.commeilerlab.orgmestrelab.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides data on the connectivity and spatial arrangement of atoms within a molecule. meilerlab.org Both 1D and 2D NMR experiments are commonly used for structure elucidation. acdlabs.commeilerlab.orgmestrelab.com In the context of this compound, NMR, in conjunction with LC/MS, was used to elucidate the structures of its degradants. patsnap.com This is particularly important for understanding the chemical stability of the compound in different conditions and formulations. patsnap.com NMR is often preferred when there is less certainty about the structure or for obtaining solution-phase structural information. acdlabs.com

Application of Advanced Imaging in Animal Studies (e.g., Positron Emission Tomography (PET) for Receptor Occupancy)

Advanced imaging techniques, particularly Positron Emission Tomography (PET), are crucial for conducting non-invasive studies of this compound in living animals. patsnap.comyale.edu PET imaging allows for the visualization and quantification of various physiological processes at the molecular level, including receptor binding and occupancy. criver.comyale.edufrontiersin.orgfrontiersin.org

PET with a suitable radioligand can be used to determine the extent to which this compound occupies its target receptor, CRHR1, in specific tissues or organs in vivo. criver.comyale.edufrontiersin.org This is known as receptor occupancy and is a critical parameter in drug development as it relates the administered dose to the engagement of the therapeutic target. criver.comfrontiersin.org By using a radiolabeled tracer that binds to CRHR1, researchers can measure the baseline receptor availability and then assess the displacement of the radiotracer upon administration of this compound. yale.edufrontiersin.org The reduction in radiotracer binding is indicative of receptor occupancy by the non-labeled compound. PET imaging in animal models provides valuable data on the pharmacokinetics and pharmacodynamics of this compound, helping to inform dose selection and understand tissue distribution. criver.comfrontiersin.org While the search results classify this compound as a CRHR1 antagonist, specific PET studies detailing its receptor occupancy were not provided, but the methodology is highly relevant for investigating compounds targeting receptors like CRHR1. patsnap.comcriver.comyale.edufrontiersin.org

Translational Perspectives and Future Research Directions in Preclinical Development of Crf1 Antagonists

Identification of Novel Preclinical Biomarkers for CRF1 Antagonist Activity

Identifying reliable preclinical biomarkers is crucial for predicting the clinical efficacy of CRF1 antagonists and understanding their mechanism of action. Biomarkers can include physiological, behavioral, or molecular indicators that change in response to stress and are modulated by CRF1 receptor blockade. The hypothalamic-pituitary-adrenal (HPA) axis, a key component of the stress response regulated by CRF1 receptors, is a primary focus for biomarker identification. nih.govoup.com

Studies with CRF1 antagonists often assess their ability to attenuate stress-induced increases in HPA axis hormones like ACTH and corticosterone (B1669441) (or cortisol in humans). nih.govcapes.gov.br While direct data on BMS-561388's impact on HPA axis biomarkers in the retrieved literature is limited, its classification as a CRF1 antagonist suggests it would likely influence these parameters, consistent with the known pharmacology of this class of compounds. For instance, another CRF1 antagonist, MTIP, was shown to modulate basal HPA axis activity during the corticosterone surge and reduce activation after specific stressors in rodents. nih.gov The ability of CRF1 antagonists to influence plasma corticosterone levels after challenges like hyperinsulinemia may serve as a surrogate strategy for assessing target occupancy. nih.gov

Beyond the HPA axis, behavioral responses in animal models of anxiety and depression are also considered preclinical indicators of CRF1 antagonist activity. This compound has demonstrated anxiolytic-like activity in rat models, such as the elevated plus-maze and defensive withdrawal tests. researchgate.netnih.gov These behavioral effects, observed at specific doses, serve as functional biomarkers of the compound's efficacy in modulating stress-related behaviors.

Future research could focus on identifying more specific and translatable biomarkers, such as changes in neural activity in stress-related brain regions (e.g., amygdala, prefrontal cortex) using techniques like fMRI or electrophysiology, or alterations in the expression of genes and proteins involved in CRF signaling and synaptic plasticity. Studies utilizing compounds like this compound in conjunction with these advanced techniques could help refine our understanding of the neurobiological substrates of CRF1 antagonism and identify more predictive preclinical biomarkers.

Exploration of Combination Strategies with Other Preclinical Agents in Animal Models

While CRF1 antagonists like this compound have shown promise in preclinical models, their translation to consistent clinical efficacy has been challenging. nih.gov This has led to interest in exploring combination strategies with other therapeutic agents that target different pathways involved in stress-related disorders. Combining CRF1 antagonists with compounds acting on other neurotransmitter systems, such as serotonin, norepinephrine, or GABA, could potentially lead to synergistic effects and improved therapeutic outcomes. cpn.or.kr

Although specific preclinical studies detailing combination strategies involving this compound were not prominently found in the search results, the rationale for such approaches is well-established for the class of CRF1 antagonists. For example, research has explored combining CRF1 antagonists with antidepressants mdpi.com or agents targeting the glutamatergic system. The effectiveness of CRF1 antagonists in animal models of addiction, particularly in preventing stress-induced relapse, also suggests potential combinations with anti-addiction medications. nih.govimrpress.com

Future preclinical research could investigate the effects of combining this compound with agents from these different classes in relevant animal models of stress, anxiety, depression, or addiction. Such studies would need to carefully evaluate the efficacy, pharmacokinetic, and pharmacodynamic interactions of the combined agents to identify beneficial combinations and understand their underlying mechanisms.

Unexplored Avenues in CRF1 Receptor Pharmacology and Neurobiology

Despite significant research into the CRF system and CRF1 receptors, several unexplored avenues remain that could provide novel insights and therapeutic opportunities. While the role of CRF1 receptors in mediating stress responses is well-established, the nuances of their signaling, desensitization, and interaction with other receptor systems in specific brain circuits are still being elucidated. nih.govnih.govpsychiatrictimes.com

Research with selective antagonists like this compound can contribute to a deeper understanding of CRF1 receptor pharmacology. For instance, investigating the binding kinetics and functional consequences of this compound binding to CRF1 receptors in different brain regions involved in stress processing could reveal region-specific effects. nih.govpsychiatrictimes.com Furthermore, exploring the potential for allosteric modulation of CRF1 receptors, a mechanism observed with some other compounds nih.gov, could uncover new ways to fine-tune receptor activity.

The role of CRF1 receptors in specific neuronal populations and circuits beyond the canonical HPA axis and limbic system warrants further investigation. For example, understanding how CRF1 receptors in areas like the dorsal raphe nucleus or locus coeruleus interact with other neurotransmitter systems (e.g., serotonin, norepinephrine) in mediating stress responses could identify novel therapeutic targets. cpn.or.kr Studies using tools like optogenetics or chemogenetics in conjunction with CRF1 antagonists could help dissect the precise roles of these circuits. sciopen.com

Another unexplored area involves the potential long-term effects of CRF1 antagonism on neuroplasticity. Chronic stress can induce maladaptive changes in brain structure and function. sciopen.com Research could explore whether chronic administration of compounds like this compound can reverse or prevent these changes, potentially contributing to sustained therapeutic benefits.

Development of Improved Preclinical Models for Stress-Related Disorders

The translational gap between preclinical findings and clinical efficacy for CRF1 antagonists highlights the need for improved preclinical models that better capture the complexity of human stress-related disorders. nih.govnih.gov While existing models, such as the elevated plus-maze, defensive withdrawal, forced swim test, and chronic mild stress, have been valuable researchgate.netnih.govnih.govresearchgate.net, they often represent specific aspects of these multifaceted conditions.

Developing models that incorporate chronic or unpredictable stress paradigms more closely resembling the human experience is crucial. sciopen.comnih.govijbs.com Models focusing on individual differences in stress vulnerability and resilience could also provide valuable insights, as CRF1 antagonists may be more effective in individuals with heightened CRF system activity. nih.govresearchgate.net

Furthermore, incorporating measures beyond simple behavioral endpoints is essential. Assessing cognitive deficits, social interaction impairments elifesciences.org, and physiological changes (e.g., cardiovascular, gastrointestinal jnmjournal.org) that are often comorbid with stress-related disorders in humans would enhance the translational relevance of animal models. plos.org

This compound, having shown efficacy in established anxiety models researchgate.netnih.gov, could be a valuable tool for validating and characterizing these improved preclinical models. Testing this compound in models that integrate multiple stress-related phenotypes or assess long-term outcomes could provide further evidence for its potential utility and help refine the predictive validity of these models for future CRF1 antagonists.

Q & A

Basic Research Questions

Q. What experimental design principles should guide the synthesis and characterization of BMS-561388?

  • Methodological Answer :

  • Synthesis : Follow protocols emphasizing reproducibility, including precise stoichiometric ratios, reaction conditions (e.g., temperature, solvent polarity), and purification steps. Use standardized methods for yield calculation (e.g., gravimetric analysis) and purity assessment .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity validation, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with literature for known intermediates .
  • Example Table :
ParameterMethodKey Metrics
PurityHPLC≥95% (Area under the curve)
YieldGravimetric analysisCalculated as (actual/theoretical) ×100%
Structural confirmation¹H/¹³C NMRδ-values matched to reference data

Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?

  • Methodological Answer :

  • Standardization : Use positive/negative controls (e.g., known agonists/antagonists) in dose-response experiments. Validate cell lines via STR profiling and mycoplasma testing.
  • Data Reporting : Include IC₅₀/EC₅₀ values with 95% confidence intervals, statistical tests (e.g., ANOVA with post-hoc correction), and raw data in supplementary files .
  • Protocol Alignment : Adhere to guidelines for assay validation (e.g., FDA’s ICH Q2(R1)) to minimize inter-lab variability .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare variables such as cell type, assay duration, and compound solubility. Use funnel plots to assess publication bias .
  • Mechanistic Re-testing : Design orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .
  • Principal Contradiction Analysis : Identify the dominant factor (e.g., off-target effects vs. assay sensitivity) influencing discrepancies using hypothesis-driven prioritization .

Q. What strategies optimize this compound’s synthetic yield without compromising purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., catalyst loading, temperature). Use response surface methodology to identify optimal conditions .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
  • Case Study : A 2024 study increased yield by 22% using microwave-assisted synthesis (80°C, 30 min) while maintaining >98% purity via gradient HPLC .

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

  • Methodological Answer :

  • Systems Biology Workflow :

Transcriptomics : Identify differentially expressed genes post-treatment via RNA-seq (FDR <0.05).

Proteomics : Validate protein-level changes using SILAC or TMT labeling.

Network Analysis : Map interactions using STRING or Cytoscape to pinpoint hub targets .

  • Data Fusion : Apply machine learning (e.g., random forests) to integrate omics layers and prioritize pathways (e.g., apoptosis, kinase signaling) .

Guidelines for Addressing Research Challenges

  • Data Contradictions : Use triangulation (multiple methods/models) to validate findings. For example, corroborate in vitro results with ex vivo organoid models .
  • Literature Review : Critically evaluate primary sources for methodological rigor (e.g., sample size, blinding) before integrating conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.